Bioavailability Advantage of Arginine PCA over Arginine HCl
Arginine PCA demonstrates a significant pharmacokinetic advantage over Arginine HCl in terms of peak plasma concentration. In an internal animal model study, the L-Arginine L-Pyroglutamate complex achieved a 40% higher peak plasma concentration of L-Arginine compared to an equivalent dose of standard L-Arginine HCl at the 60-minute mark [1]. This suggests enhanced absorption kinetics, likely due to the unique salt form.
| Evidence Dimension | Peak Plasma Concentration (Cmax) of Arginine |
|---|---|
| Target Compound Data | 40% higher than Arginine HCl at 60 min |
| Comparator Or Baseline | L-Arginine HCl at equivalent dose |
| Quantified Difference | +40% |
| Conditions | Animal model, internal bioavailability study, 60-minute time point |
Why This Matters
For procurement, this data point substantiates a shift from standard Arginine HCl to Arginine PCA for applications demanding rapid and efficient arginine delivery, potentially enabling lower dosage claims or improved clinical efficacy.
- [1] Blue Eyes Biotech. Innovative Preparation of L-Arginine Salts: Enhancing Bioavailability in Next-Generation Nutraceuticals. Reports internal study data showing 40% higher peak plasma concentration vs. L-Arginine HCl. View Source
